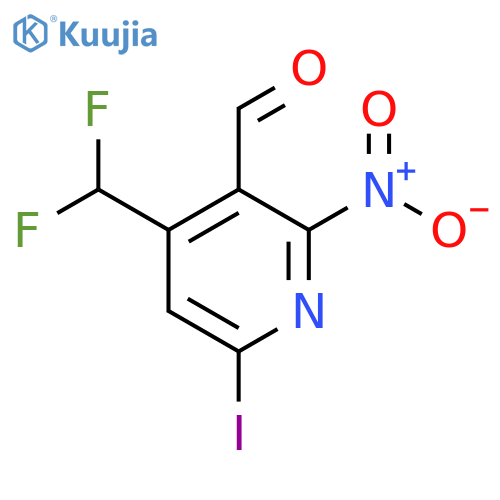

Cas no 1805510-38-6 (4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde)

1805510-38-6 structure

商品名:4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde

CAS番号:1805510-38-6

MF:C7H3F2IN2O3

メガワット:328.011600732803

CID:4894151

4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde

-

- インチ: 1S/C7H3F2IN2O3/c8-6(9)3-1-5(10)11-7(12(14)15)4(3)2-13/h1-2,6H

- InChIKey: WXLKYVWKMQSQIE-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)F)=C(C=O)C([N+](=O)[O-])=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 261

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 75.8

4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021849-500mg |

4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde |

1805510-38-6 | 95% | 500mg |

$1,634.45 | 2022-04-01 | |

| Alichem | A029021849-250mg |

4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde |

1805510-38-6 | 95% | 250mg |

$940.80 | 2022-04-01 | |

| Alichem | A029021849-1g |

4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde |

1805510-38-6 | 95% | 1g |

$2,952.90 | 2022-04-01 |

4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Ping Tong Food Funct., 2020,11, 628-639

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1805510-38-6 (4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量